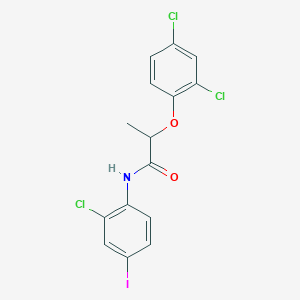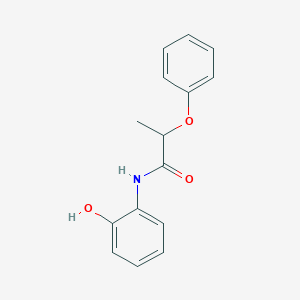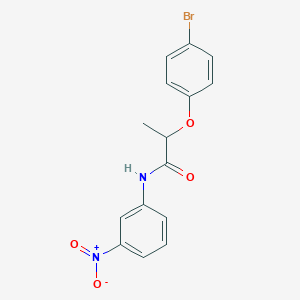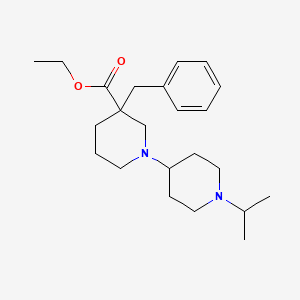![molecular formula C20H29ClN2O6S B4112669 N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine](/img/structure/B4112669.png)
N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine
Overview
Description
N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine, also known as CHIR-99021 or CT99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). This compound has been widely used in scientific research for its ability to modulate various signaling pathways and cellular processes.
Mechanism of Action
N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is a serine/threonine kinase that regulates various signaling pathways and cellular processes, including glycogen metabolism, cell cycle progression, and gene expression. The inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in embryonic development and tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt/β-catenin pathway. In neural stem cells, this compound promotes neuronal differentiation and maturation. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In animal models of diabetes, this compound improves glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine has several advantages for lab experiments, including its potency, selectivity, and stability. This compound is highly effective at inhibiting GSK-3 and has minimal off-target effects. This compound is also stable in solution and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. This compound can be expensive and may not be suitable for large-scale experiments. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine in scientific research. One area of interest is the role of GSK-3 in aging and age-related diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to explore its potential therapeutic effects. Another area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. These compounds could have improved efficacy and reduced toxicity compared to this compound. Finally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases.
Scientific Research Applications
N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine has been widely used in scientific research for its ability to inhibit GSK-3, which is involved in various signaling pathways and cellular processes. This compound has been used to study the role of GSK-3 in embryonic development, neurodegenerative diseases, cancer, and diabetes. This compound has also been used to improve the efficiency of induced pluripotent stem cell (iPSC) generation and differentiation.
properties
IUPAC Name |
2-[[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O6S/c1-12(2)19(20(25)26)23-30(27,28)17-10-16(13(3)9-15(17)21)29-11-18(24)22-14-7-5-4-6-8-14/h9-10,12,14,19,23H,4-8,11H2,1-3H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWOFSPMVYXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NC(C(C)C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)pentanamide](/img/structure/B4112586.png)


![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)benzamide](/img/structure/B4112613.png)
![2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112624.png)


![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)
![4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4112657.png)

![1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene](/img/structure/B4112667.png)

![2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4112696.png)